molecular formula C9H7BrN2O B15372596 6-Bromo-7-methoxyquinoxaline

6-Bromo-7-methoxyquinoxaline

Cat. No.: B15372596
M. Wt: 239.07 g/mol
InChI Key: BOKDQVMCPVBXNJ-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyquinoxaline is a heterocyclic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) substituted with a bromine atom at position 6 and a methoxy group at position 5. This compound is synthesized via nucleophilic substitution reactions starting from 6-bromo-2,3-dichloroquinoxaline, where the reactivity of chlorine atoms is influenced by the electron-withdrawing bromine substituent at position 6 . The methoxy group at position 7 introduces electron-donating properties, modulating the electronic landscape of the quinoxaline core and directing further chemical modifications.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-7-methoxyquinoxaline

InChI

InChI=1S/C9H7BrN2O/c1-13-9-5-8-7(4-6(9)10)11-2-3-12-8/h2-5H,1H3

InChI Key

BOKDQVMCPVBXNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN=C2C=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural, electronic, and functional differences between 6-bromo-7-methoxyquinoxaline and analogous compounds:

Compound Core Structure Substituents Electronic Effects Reactivity Profile Applications
This compound Quinoxaline Br (6), OMe (7) Br (electron-withdrawing), OMe (electron-donating) Electrophilic substitution favored at OMe-activated positions Pharmaceutical intermediates
6-Bromo-7-nitroquinoxaline Quinoxaline Br (6), NO₂ (7) Strong electron-withdrawing (Br and NO₂) Reduced nucleophilic reactivity; NO₂ may undergo reduction Energetic materials, dyes
7-Bromo-6-methoxyquinoline Quinoline Br (7), OMe (6) OMe (electron-donating at 6), Br (electron-withdrawing at 7) Quinoline’s basic nitrogen enhances cross-coupling reactivity Organic synthesis intermediates
4-Bromo-6-methoxy-2-methylquinoline Quinoline Br (4), OMe (6), CH₃ (2) Steric hindrance from CH₃; mixed electronic effects Limited substitution due to steric bulk Antimalarial research
Key Observations:

Core Structure Differences: Quinoxaline (two nitrogen atoms) is more electron-deficient than quinoline (one nitrogen), leading to distinct reactivity. For example, quinoxalines are more prone to electrophilic substitution at positions activated by electron-donating groups, whereas quinolines often participate in metal-catalyzed cross-coupling reactions due to their aromatic nitrogen .

Substituent Effects: Methoxy vs. Nitro: The methoxy group in this compound donates electron density, enhancing nucleophilic aromatic substitution (NAS) at adjacent positions. In contrast, the nitro group in 6-bromo-7-nitroquinoxaline strongly withdraws electrons, reducing NAS but enabling applications in explosives or dyes . Positional Isomerism: 7-Bromo-6-methoxyquinoline demonstrates how substituent positions alter reactivity. The methoxy group at position 6 in quinoline activates the ring for electrophilic substitution, while bromine at position 7 serves as a handle for Suzuki couplings .

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